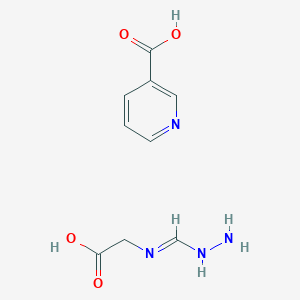
2-(Hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid is a compound that combines two distinct chemical entities: 2-(Hydrazinylmethylideneamino)acetic acid and pyridine-3-carboxylic acid The former is a derivative of hydrazine, while the latter is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethylideneamino)acetic acid typically involves the reaction of hydrazine derivatives with glyoxylic acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of pyridine-3-carboxylic acid often involves the catalytic oxidation of 3-methylpyridine using air or oxygen in the presence of a catalyst such as vanadium pentoxide. This method is efficient and widely used in the chemical industry .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydrazinylmethylideneamino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydrazine moiety into a more oxidized form.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety can lead to the formation of azides or other nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
2-(Hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Hydrazinylmethylideneamino)acetic acid involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine-3-carboxylic acid part of the molecule can interact with various receptors or enzymes, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Another derivative of pyridine with similar chemical properties.
Isonicotinic acid (4-pyridinecarboxylic acid): A structural isomer of pyridine-3-carboxylic acid with different biological activities.
Uniqueness
2-(Hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid is unique due to the presence of both hydrazine and pyridine carboxylic acid moieties in a single molecule.
Propiedades
Número CAS |
923060-77-9 |
|---|---|
Fórmula molecular |
C9H12N4O4 |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
2-(hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2.C3H7N3O2/c8-6(9)5-2-1-3-7-4-5;4-6-2-5-1-3(7)8/h1-4H,(H,8,9);2H,1,4H2,(H,5,6)(H,7,8) |
Clave InChI |
XVDOHWMUZYAMDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)O.C(C(=O)O)N=CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


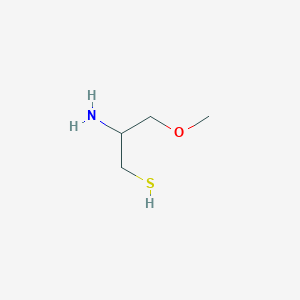
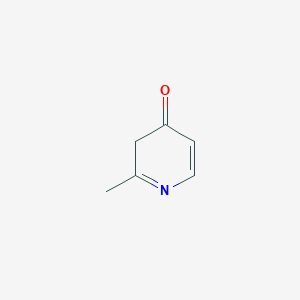
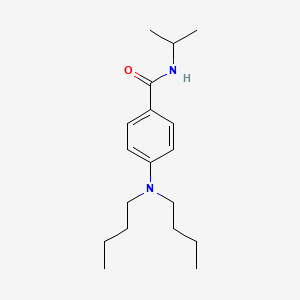

![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
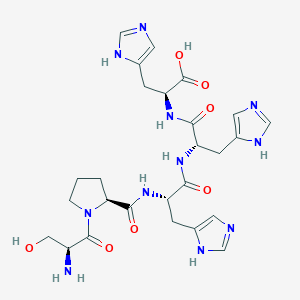
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide](/img/structure/B14192661.png)
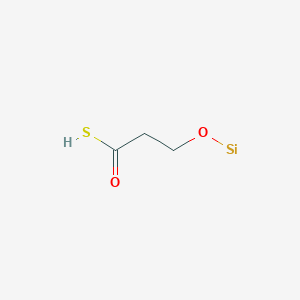
![1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione](/img/structure/B14192674.png)
